



## **Application Notes and Protocols for Velagliflozin Proline in Feline Diabetes Mellitus Research**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Velagliflozin proline |           |
| Cat. No.:            | B10857724             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **velagliflozin proline** (oral solution, commercially known as Senvelgo®) in the management of feline diabetes mellitus. The information is compiled from peer-reviewed studies and official drug information to guide research and development.

### Introduction

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) [1][2][3]. SGLT2 is primarily responsible for the reabsorption of glucose from the glomerular filtrate in the kidneys. By inhibiting SGLT2, velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in diabetic cats[1][4][5]. This mechanism of action is independent of insulin, offering a novel therapeutic approach for feline diabetes, a condition that shares pathophysiological similarities with human type 2 diabetes[6].

Velagliflozin is available as a clear, colorless to slightly yellow or brown oral solution[3][6][7]. It is indicated for improving glycemic control in otherwise healthy cats with diabetes mellitus who have not been previously treated with insulin[1][7].

### **Mechanism of Action**

The primary signaling pathway affected by velagliflozin is renal glucose transport.





Click to download full resolution via product page

Caption: Velagliflozin's Mechanism of Action

## **Dosage and Administration**

The recommended dosage of velagliflozin for feline diabetes studies is 1 mg/kg of body weight (0.45 mg/lb), administered orally once daily[7][8]. The dose can be given directly into the cat's mouth or with a small amount of wet food, but should not be mixed into a full meal[7]. Administration should occur at approximately the same time each day[7].

### **Quantitative Data Summary**



The following tables summarize key quantitative data from clinical studies on velagliflozin in diabetic cats.

# Table 1: Efficacy Data from a 180-Day Multicenter Field Study

Study Population: 252 client-owned diabetic cats (214 newly diagnosed, 38 previously insulintreated)[9][10]

| Parameter                                     | Baseline<br>(Day 0) | Day 30   | Day 60  | Day 120 | Day 180   |
|-----------------------------------------------|---------------------|----------|---------|---------|-----------|
| Median Blood<br>Glucose<br>(mg/dL)            | 436[9][10]          | 153[10]  | 134[10] | 128[10] | 125[10]   |
| Median<br>Fructosamine<br>(μmol/L)            | 538[9][10]          | 310[10]  | 286[10] | 269[10] | 263[10]   |
| Treatment<br>Success on<br>Day 30             | -                   | 88.4%[7] | -       | -       | -         |
| Cats with<br>Glycemic<br>Control (Day<br>180) | -                   | -        | -       | -       | 81%[5][9] |

## Table 2: Comparison of Velagliflozin and Insulin in a 45-Day Randomized Controlled Trial

Study Population: 127 client-owned diabetic cats (54 treated with velagliflozin, 62 with Caninsulin)[8]



| Parameter (at Day 45)             | Velagliflozin (1 mg/kg once<br>daily) | Caninsulin (twice daily, dose-adjusted) |
|-----------------------------------|---------------------------------------|-----------------------------------------|
| Treatment Success Rate            | 54%[8][11]                            | 42%[8][11]                              |
| Mean Blood Glucose <252<br>mg/dL  | 78% of cats[11]                       | 60% of cats[11]                         |
| Serum Fructosamine ≤450<br>μmol/L | 72% of cats[8]                        | 44% of cats[8]                          |
| Improvement in Polyuria           | 54% of cats[8]                        | Not Reported                            |
| Improvement in Polydipsia         | 61% of cats[8]                        | Not Reported                            |

## Table 3: Pharmacokinetic Parameters of Velagliflozin in Cats

Dose: 1 mg/kg, oral administration[2][7]

| Parameter                            | Value (Mean ± SD)             |
|--------------------------------------|-------------------------------|
| Time to Maximum Concentration (Tmax) | 0.25 hours (median)[2][7]     |
| Maximum Plasma Concentration (Cmax)  | 1030 (± 361) ng/mL[2][7]      |
| Area Under the Curve (AUC0-last)     | 3295 (± 1098) day*ng/mL[2][7] |
| Elimination Half-life (T½)           | 3.68 (± 0.34) hours[7]        |

Note: Systemic exposure to velagliflozin is greater in a fasted state compared to a fed state.[2] [7][12]

# Table 4: Common Adverse Reactions in a 180-Day Field Study

Study Population: 252 diabetic cats treated with velagliflozin[7]



| Adverse Reaction                   | Percentage of Cats   |
|------------------------------------|----------------------|
| Diarrhea or Loose Stool            | Most Common[7]       |
| Weight Loss                        | Common[7]            |
| Vomiting                           | Common[7]            |
| Polyuria                           | Common[7]            |
| Polydipsia                         | Common[7]            |
| Elevated Blood Urea Nitrogen (BUN) | Common[7]            |
| Diabetic Ketoacidosis (DKA)        | 7.1% (18/252)[9][13] |
| Newly Diagnosed Cats               | 5.1% (11/214)[9][13] |
| Previously Insulin-Treated Cats    | 18.4% (7/38)[9][13]  |

## **Experimental Protocols**

# Protocol for a Long-Term Efficacy and Safety Study (Based on a 180-Day Field Trial)

This protocol outlines a prospective, open-label clinical trial to assess the long-term efficacy and safety of velagliflozin.



Click to download full resolution via product page



Caption: Workflow for a Long-Term Velagliflozin Study

#### **Inclusion Criteria:**

- Client-owned cats diagnosed with diabetes mellitus.
- Diagnosis based on fasting blood glucose >270 mg/dL, fructosamine >400 μmol/L, and glucosuria, coupled with clinical signs (polyuria, polydipsia, etc.)[9].
- Cats can be newly diagnosed or previously treated with insulin (with persistent clinical signs)
  [9].

#### Exclusion Criteria (Important Safety Considerations):

- Do not use in cats previously treated with insulin or currently receiving insulin due to an increased risk of diabetic ketoacidosis (DKA)[2][6][7].
- Do not initiate in cats with anorexia, dehydration, lethargy, ketonuria, or pancreatitis at the time of diagnosis[2][6][7][14].

#### Procedure:

- Screening (Day 0): Conduct a full physical examination. Collect blood for baseline glucose and fructosamine levels. Confirm diagnosis and eligibility[9][10].
- Dosing: Administer velagliflozin at 1 mg/kg orally, once daily[7].
- Monitoring and Evaluations:
  - Days 3, 7, 30, 60, 120, and 180: Perform physical examinations and collect blood for glucose and fructosamine analysis[9][10].
  - First 4 Weeks: Closely monitor glycemic control and clinical improvement. This should include a physical exam, blood glucose curve, and serum fructosamine at weeks 1 and 4[7].
  - Ketone Monitoring: Check for ketonuria 2-3 days after starting treatment, again at day 7, and any time the cat appears unwell[14].



#### **Efficacy Endpoints:**

- Primary: Improvement in at least one clinical sign of diabetes and at least one blood glucose variable (e.g., mean blood glucose or serum fructosamine)[7].
- Secondary: Changes in blood glucose and fructosamine levels over time, resolution of clinical signs, and incidence of adverse events.

# Protocol for a Comparative Study (Velagliflozin vs. Insulin)

This protocol outlines a randomized, controlled trial to compare the efficacy of velagliflozin with standard insulin therapy.





Click to download full resolution via product page

Caption: Workflow for a Comparative Velagliflozin vs. Insulin Study



Study Design: Prospective, randomized, positive-controlled, open-label noninferiority trial[11].

#### Procedure:

- Enrollment: Recruit client-owned diabetic cats meeting defined inclusion/exclusion criteria.
- Randomization: Randomly assign cats to either the velagliflozin group or the insulin group[8]
  [11].
- Treatment:
  - Velagliflozin Group: Administer 1 mg/kg velagliflozin orally, once daily[8].
  - Insulin Group: Administer an approved insulin (e.g., Caninsulin) twice daily, with the dose adjusted by the clinician based on clinical signs and glycemic monitoring[8].
- Efficacy Assessment:
  - Define a primary endpoint, for example, at Day 45[8][11].
  - Treatment success can be defined as improvement in at least one clinical variable and at least one glycemic variable[8][11].
  - Secondary endpoints can be assessed over a longer period (e.g., 91 days)[11].
- Data Collection: Record all clinical signs, blood glucose curves, fructosamine levels, quality of life assessments, and any adverse events for both groups[8][11].
- Statistical Analysis: Compare the treatment success rates and other secondary endpoints between the two groups to determine noninferiority or superiority.

### **Safety and Monitoring Considerations**

• Diabetic Ketoacidosis (DKA) and Euglycemic DKA: Cats treated with velagliflozin are at an increased risk of DKA and euglycemic DKA (DKA with normal blood glucose), which can be fatal[4][7][12][14]. Immediate discontinuation of velagliflozin and initiation of insulin therapy is required if DKA is suspected[7][12][14].



- Monitoring: Regular monitoring of blood glucose, fructosamine, urinary ketones, serum chemistry, body weight, and hydration status is crucial[2].
- Contraindications: Velagliflozin is contraindicated in cats with a history of insulin treatment, those currently on insulin, or those with insulin-dependent diabetes mellitus[2][6].
- Adverse Events: The most common adverse effects include diarrhea, vomiting, weight loss, and urinary tract infections[4][7]. Sudden anorexia, lethargy, or dehydration should prompt immediate evaluation for DKA[2][6].

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bianimalhealth.com]
- 2. bi-animalhealth.com [bi-animalhealth.com]
- 3. vetlexicon.com [vetlexicon.com]
- 4. kingsdale.com [kingsdale.com]
- 5. bsava.com [bsava.com]
- 6. todaysveterinarybusiness.com [todaysveterinarybusiness.com]
- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 8. bsava.com [bsava.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Senvelgo®(velagliflozin oral solution) [dailymed.nlm.nih.gov]
- 13. abvp.com [abvp.com]
- 14. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (velagliflozin oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Velagliflozin Proline in Feline Diabetes Mellitus Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857724#velagliflozin-proline-dosage-for-feline-diabetes-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com